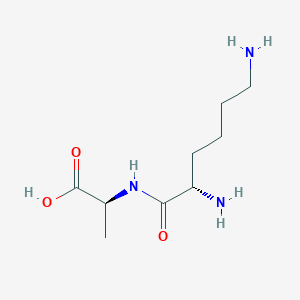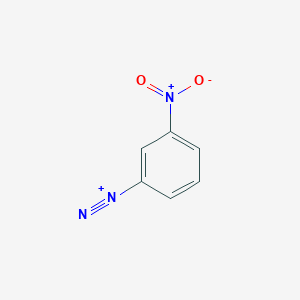
N,N'-Diphenylpropane-1,2-diamine
Descripción general
Descripción
N,N’-Diphenylpropane-1,2-diamine is a chemical compound with the molecular formula C15H18N2. It has a molecular weight of 226.31700 and a density of 1.097g/cm3 . The compound is also known by several other names, including 1-N,2-N-diphenylpropane-1,2-diamine and N-[2-(phenylamino)propyl]aniline .
Molecular Structure Analysis
The molecular structure of N,N’-Diphenylpropane-1,2-diamine consists of 15 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . It has a boiling point of 414.3ºC at 760mmHg and a flash point of 264.9ºC . The exact mass is 226.14700 and the LogP value is 3.74510 .Physical And Chemical Properties Analysis
N,N’-Diphenylpropane-1,2-diamine has a density of 1.097g/cm3, a boiling point of 414.3ºC at 760mmHg, and a flash point of 264.9ºC . The compound has a molecular weight of 226.31700 and a molecular formula of C15H18N2 .Aplicaciones Científicas De Investigación
DNA Interaction and Cytostatic Activity
N,N'-Diphenylpropane-1,2-diamine derivatives, particularly Pt(II) complexes, have been explored for their interactions with DNA and cytostatic activity. Studies show these compounds exhibit significant activity against estrogen-independent MDA-MB 231 cells and estrogen-dependent MCF-7 cells, though their cytostatic activity is not mediated by the estrogen receptor (Kammermeier & Wiegrebe, 1995).
NMR and IR Spectroscopic Data
The 1H-NMR and IR spectroscopic data of N,N'-Diphenylpropane-1,2-diamine derivatives, especially their Pt(II) complexes, have been analyzed to understand their stereochemical properties and binding modes (Kammermeier & Wiegrebe, 1994).
Chiral Solvating Agent
N,N'-Diphenylpropane-1,2-diamine has been identified as an effective chiral solvating agent in the 1H NMR analysis of chiral carboxylic acids, showcasing its utility in stereochemical analysis (Fulwood & Parker, 1994).
Photochemical Reactions
Research has also been conducted on the photochemical reactions involving N,N'-Diphenylpropane-1,2-diamine derivatives, such as the photoamination of aryl-substituted alkenes, demonstrating their potential in synthetic chemistry (Yamashita, Shiomori, Yasuda, & Shima, 1991).
Catalytic Applications
N,N'-Diphenylpropane-1,2-diamine-based complexes have been synthesized and studied for their catalytic properties, including applications in asymmetric transfer hydrogenation of aromatic ketones (Gao, Ikariya, & Noyori, 1996).
Microfluidity Probing
These compounds have also been used as probes in microfluidity measurements in aqueous micellar solutions, aiding in the understanding of solution dynamics (Zachariasse, 1978).
Reactions with Electrophiles
N,N'-Diphenylpropane-1,2-diamine derivatives have been studied for their reactions with electrophiles, offering insights into novel synthetic pathways (Kaiser & Wiegrebe, 1996).
Hole Transport Properties
They have been examined for their role in influencing the hole transport properties of thin films, which is significant for electronic and optoelectronic applications (Li, Chen, Zhao, Yang, & Ma, 2011).
Propiedades
IUPAC Name |
1-N,2-N-diphenylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-13(17-15-10-6-3-7-11-15)12-16-14-8-4-2-5-9-14/h2-11,13,16-17H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRHQNMMUUMVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=CC=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864628 | |
| Record name | 1,2-Propanediamine, N1,N2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Diphenylpropane-1,2-diamine | |
CAS RN |
15717-40-5 | |
| Record name | N1,N2-Diphenyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15717-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediamine, N1,N2-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediamine, N1,N2-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediamine, N1,N2-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diphenylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



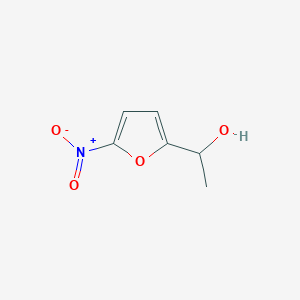
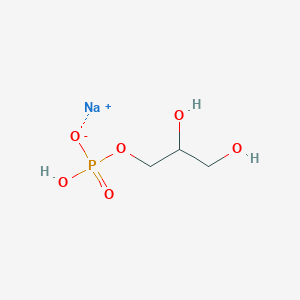


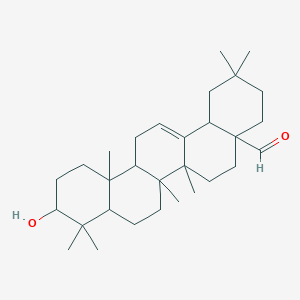


![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 3-[o-(dimethylamino)phenyl]-2,3-dihydro-5-methoxy-](/img/structure/B97049.png)

